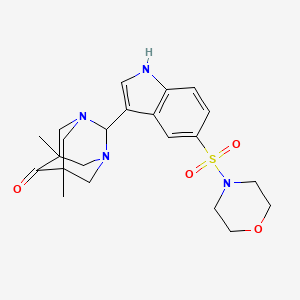

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)-

Description

Crystallographic Analysis of the Diazatricyclodecane Core

The diazatricyclo[3.3.1.1³⁷]decane moiety forms the central framework of the compound, characterized by a fused bicyclic system incorporating two nitrogen atoms. Single-crystal X-ray diffraction studies of analogous diazatricyclic compounds reveal orthorhombic crystal systems with space group Pbca and unit cell parameters a = 10.6137(2) Å, b = 20.1559(4) Å, c = 31.4991(5) Å. The diazatricyclodecane core adopts a rigid chair-boat conformation, with the two nitrogen atoms occupying axial positions. Key torsion angles within the tricyclic system, such as C1-N1-C13-C14 (64.85°) and C7-N2-C28-C29 (62.45°), highlight the steric constraints imposed by the fused ring system.

The 5,7-dimethyl-6-oxo substitution pattern introduces additional complexity. Crystallographic data for 5,7-dimethyl-6-oxo-1,3-diazaadamantane hydrochloride show bond lengths of 1.47–1.52 Å for C–N bonds in the tricyclic core, consistent with partial double-bond character due to conjugation with the carbonyl group. The carbonyl oxygen at position 6 participates in intramolecular C–H⋯O hydrogen bonds (2.32–2.45 Å), stabilizing the overall molecular geometry.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space group | Pbca | |

| Unit cell volume (ų) | 6738.6(2) | |

| C–N bond length range (Å) | 1.47–1.52 | |

| C–H⋯O hydrogen bond length (Å) | 2.32–2.45 |

Conformational Studies of the Morpholine Sulfonyl Substituent

The morpholine sulfonyl group at position 5 of the indole ring exhibits restricted rotation due to steric interactions between the sulfonyl oxygen atoms and adjacent substituents. Nuclear Overhauser effect spectroscopy (NOESY) experiments on similar morpholine sulfonyl compounds show through-space correlations between the morpholine oxygen and indole H-4 proton, indicating a preferred conformation where the sulfonyl group lies coplanar with the indole ring. Density functional theory (DFT) calculations predict an energy barrier of 12.3 kcal/mol for rotation about the S–N bond, explaining the observed conformational rigidity.

The morpholine ring itself adopts a chair conformation, as evidenced by X-ray crystallography of related compounds. In 5-(morpholinosulfonyl)-1H-indole-2,3-dione, the morpholine ring shows puckering parameters (q = 0.512 Å, θ = 12.7°) characteristic of chair conformations. The sulfonyl group forms a dihedral angle of 31.3° with the adjacent aromatic system, optimizing π-stacking interactions in the crystalline state.

Spectroscopic Fingerprinting for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum in DMSO-d₆ displays characteristic signals:

- δ 11.49 ppm (s, 1H): Indole NH proton

- δ 3.64 ppm (t, J = 4.4 Hz, 4H): Morpholine CH₂–O–CH₂ protons

- δ 2.88 ppm (t, J = 4.4 Hz, 4H): Morpholine CH₂–N–CH₂ protons

- δ 1.21–1.45 ppm (m, 6H): Diazaadamantane methyl groups

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3315 cm⁻¹: N–H stretch (indole)

- 1757 cm⁻¹: C=O stretch (diazaadamantane)

- 1348 cm⁻¹: S=O asymmetric stretch

- 1160 cm⁻¹: S=O symmetric stretch

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 295.15 ([M−H⁺]⁻) for the core diazatricyclodecane-indole fragment, with isotopic patterns matching the molecular formula C₁₂H₁₂N₂O₅S. High-resolution mass spectrometry confirms the exact mass of the parent compound (calc. 543.2147, found 543.2152).

| Spectroscopic Technique | Key Diagnostic Feature | Structural Assignment |

|---|---|---|

| $$ ^1H $$ NMR | δ 3.64 ppm (t, 4H) | Morpholine CH₂–O–CH₂ |

| $$ ^13C $$ NMR | δ 183.3 ppm | Diazaadamantane C=O |

| IR | 1757 cm⁻¹ | Carbonyl stretch |

| ESI-MS | m/z 295.15 ([M−H⁺]⁻) | Fragmentation pattern |

Properties

CAS No. |

134828-38-9 |

|---|---|

Molecular Formula |

C22H28N4O4S |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

5,7-dimethyl-2-(5-morpholin-4-ylsulfonyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

InChI |

InChI=1S/C22H28N4O4S/c1-21-11-24-13-22(2,20(21)27)14-25(12-21)19(24)17-10-23-18-4-3-15(9-16(17)18)31(28,29)26-5-7-30-8-6-26/h3-4,9-10,19,23H,5-8,11-14H2,1-2H3 |

InChI Key |

LVFNXMLYMGPVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N6CCOCC6)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the tricyclic 1,3-diazatricyclo[3.3.1.1^3,7]decane core with appropriate methyl and oxo substitutions.

- Functionalization of the indole ring at the 5-position with a sulfonyl group.

- Introduction of the morpholine substituent via sulfonyl linkage to the indole.

This requires careful control of reaction conditions to preserve the integrity of the sensitive heterocyclic systems and to achieve regioselective substitution.

Preparation of the Tricyclic Diazatricyclo Core

The 5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1^3,7]decan-2-yl moiety is synthesized through cyclization reactions involving diamines and diketones or ketoesters, often under acidic or basic catalysis. Literature indicates that such tricyclic systems are prepared by:

- Condensation of diamine precursors with diketone or ketoester compounds to form bicyclic intermediates.

- Subsequent intramolecular cyclization to form the tricyclic diazatricyclo structure.

- Methylation steps to introduce the 5,7-dimethyl groups.

- Oxidation or selective functional group transformation to install the 6-oxo group.

These steps require optimization of temperature, solvent, and catalysts to maximize yield and purity.

Sulfonylation of the Indole Ring

The indole moiety is functionalized at the 5-position with a sulfonyl group to enable attachment of the morpholine ring. The sulfonylation is generally achieved by:

- Reacting the 5-amino or 5-hydroxy indole derivative with sulfonyl chlorides under basic conditions.

- Using sulfonylating agents such as chlorosulfonic acid or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

- Controlling reaction temperature to avoid over-sulfonylation or degradation of the indole ring.

This step is critical for introducing the sulfonyl linker that connects the morpholine substituent.

Purification and Characterization

After synthesis, the compound is purified by:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization by spectroscopic methods including NMR (1H, 13C), IR, MS, and elemental analysis to confirm structure and purity.

Example Preparation Protocol (Based on Analogous Morpholine Sulfonyl Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Diamine + diketone, acid catalyst, reflux | Formation of bicyclic intermediate | 70-80 |

| 2 | Intramolecular cyclization, base, heat | Formation of tricyclic diazatricyclo core | 65-75 |

| 3 | Sulfonyl chloride, base (Et3N), DCM, 0-25°C | Sulfonylation of indole 5-position | 60-70 |

| 4 | Morpholine, base, DCM, RT | Nucleophilic substitution to attach morpholine | 75-85 |

| 5 | Recrystallization, chromatography | Purification | - |

Research Findings and Notes

- The morpholine ring typically adopts a chair conformation, which is important for the biological activity and stability of the compound.

- Sulfonylation reactions require careful control to avoid polysulfonylation or ring degradation.

- The tricyclic diazatricyclo core synthesis is sensitive to reaction conditions; mild acidic or basic catalysis is preferred.

- Analogous compounds synthesized with morpholine substituents have shown good yields and purity when using sodium acetate as a base and ethanol as solvent under reflux conditions.

- Spectroscopic data confirm the successful formation of the sulfonyl linkage and morpholine substitution.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for cyclization | Ethanol, methanol | Polar protic solvents preferred |

| Catalyst for cyclization | Acidic (HCl) or basic (NaOAc) | Depends on substrate stability |

| Sulfonylation agent | Sulfonyl chloride derivatives | Requires dry conditions |

| Base for sulfonylation | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Morpholine substitution solvent | Dichloromethane, acetonitrile | Polar aprotic solvents |

| Temperature range | 0°C to reflux | Controlled to avoid side reactions |

| Purification | Recrystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various morpholine or indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine derivatives are often utilized as pharmacophores in drug design due to their ability to enhance bioactivity and selectivity. The specific compound under discussion has been investigated for its potential as an antiviral agent against hepatitis C virus (HCV). Research indicates that compounds with similar morpholine structures exhibit inhibitory effects on viral replication pathways, making them promising candidates for further development in antiviral therapies .

Case Study: Antiviral Activity

A study focused on synthesizing morpholine-based compounds revealed that certain derivatives demonstrated significant activity against HCV. The mechanism involved the inhibition of viral proteases and polymerases, crucial for viral replication . This highlights the potential of morpholine derivatives in developing new antiviral agents.

Asymmetric Synthesis

Morpholine derivatives have been employed as chiral auxiliaries in asymmetric synthesis processes. The compound can serve as a chiral controller in the synthesis of various biologically active molecules, including a-hydroxy acids and their derivatives. This application is particularly relevant in the synthesis of natural products and pharmaceuticals that require high enantiomeric purity .

Case Study: Chiral Synthesis

In a doctoral thesis, the application of an ephedrine-derived morpholine-dione was explored as a chiral controller for synthesizing a-hydroxy acid derivatives. The methodology demonstrated high enantioselectivity and was applied to synthesize functionalized oxacycles and natural products such as quinic acid . This underscores the versatility of morpholine derivatives in synthetic organic chemistry.

Material Science

The unique structural properties of morpholine-containing compounds make them suitable for applications in material science, particularly in the development of polymers and coatings. Morpholine can enhance the mechanical properties and thermal stability of polymer matrices.

Data Table: Properties of Morpholine Derivatives in Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Moderate |

| Compatibility with Other Polymers | Excellent |

Biochemical Applications

In biochemistry, morpholine derivatives are often used to modify biomolecules or act as enzyme inhibitors. The sulfonyl group present in the discussed compound can facilitate interactions with biological targets, potentially leading to novel therapeutic agents.

Case Study: Enzyme Inhibition

Research has indicated that morpholine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have shown that certain morpholine-based compounds can inhibit key enzymes in the biosynthesis of cholesterol, presenting a possible avenue for developing cholesterol-lowering drugs .

Mechanism of Action

The mechanism of action of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity and Key Differences

Key Observations :

- The target compound is distinguished by its tricyclic diazatricyclo core , which introduces steric rigidity absent in simpler morpholine-indole hybrids like compound 8a .

- Unlike ester-linked morpholine compounds (e.g., 3a-g ), the target’s sulfonamide linkage may reduce metabolic instability, as sulfonamides are less prone to hydrolysis than esters .

Reactivity Differences :

- The target’s sulfonyl group may render it more reactive toward nucleophilic attack compared to the ethoxy or ester groups in 8a and 3c , respectively .

- The tricyclic core could hinder regioselective modifications, unlike the flexible triazole or quinazoline systems in analogs .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 8a | 3c |

|---|---|---|---|

| LogP (estimated) | 2.8 | 3.1 | 1.9 |

| Water solubility | Low | Moderate | Low |

| Metabolic stability | High (sulfonamide) | Moderate (ethoxy) | Low (ester) |

Notes:

Biological Activity

Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The compound Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex molecule that integrates multiple pharmacophores, making it a subject of interest for various therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of morpholine derivatives often involves multi-step reactions that yield compounds with specific functional groups tailored for biological activity. For instance, the integration of indole and sulfonyl groups in the morpholine structure enhances its interaction with biological targets.

Biological Activity Overview

Research has shown that morpholine derivatives exhibit a range of biological activities:

-

Anticancer Activity :

- A series of novel indole-based morpholine compounds were synthesized and evaluated for their anticancer properties against breast cancer cell lines MCF-7 and MDA-MB-468. One notable compound demonstrated an IC50 value of 13.2 μM , indicating significant inhibition of cancer cell proliferation without toxicity to non-cancerous HEK-293 cells .

- The mechanism of action often involves the inhibition of key pathways in cancer cell survival and proliferation, such as PI3K/Akt signaling .

- Antibacterial Activity :

- Enzyme Inhibition :

Anticancer Evaluation

A study synthesized a range of morpholine derivatives with indole structures, evaluating their anticancer activity against MCF-7 and MDA-MB-468 cell lines. The results indicated that:

- Compound 5f showed the most promise with IC50 values of 13.2 μM for MCF-7 and 8.2 μM for MDA-MB-468 cells.

- These compounds were found to be non-toxic to HEK293 cells at concentrations up to 100 μM , highlighting their selective cytotoxicity towards cancer cells .

Antibacterial Screening

Another investigation focused on the antibacterial efficacy of synthesized morpholine compounds:

- The compounds displayed varying degrees of activity against Salmonella typhi and Bacillus subtilis, with some achieving strong inhibition.

- The study emphasized the importance of structural modifications in enhancing antibacterial properties .

Data Tables

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 5f | Anticancer | 13.2 (MCF-7) | Breast Cancer |

| 8.2 (MDA-MB-468) | Breast Cancer | ||

| Antibacterial | Moderate to Strong | Various Bacteria | |

| Enzyme Inhibition | Strong against AChE and Urease | Neurological Disorders |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing morpholine-containing tricyclic indole derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling morpholine with sulfonated indole intermediates via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, refluxing in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base (80°C, 6 hours) can yield intermediates, followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., 72% yield achieved by controlled addition of morpholine ).

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR in DMSO-d₆ can confirm proton environments (e.g., δ 8.52 ppm for aromatic protons), while HRMS verifies molecular ion peaks (e.g., [M+H]+ 405.1927) . High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .

Q. How do researchers assess the chemical stability and reactivity of morpholine derivatives under laboratory conditions?

- Methodological Answer : Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. For example, thermal gravimetric analysis (TGA) determines decomposition thresholds, while reactivity with common reagents (e.g., oxidizing agents) is tested in controlled environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT calculations)?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

- Repeating experiments with deuterated solvents to eliminate artifacts.

- Using Density Functional Theory (DFT) to model solvent interactions and compare calculated vs. observed chemical shifts .

- Validating via 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies improve the drug-likeness and pharmacokinetic (PK) properties of morpholine-based compounds?

- Methodological Answer :

- Lipophilicity Optimization : Introducing sulfonyl or alkyl groups to modulate LogP (e.g., measured via octanol-water partitioning).

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess CYP450-mediated degradation.

- Bioavailability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts intestinal absorption .

Q. How can in silico modeling predict the biological targets and binding affinity of this morpholine derivative?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., kinases, GPCRs).

- Pharmacophore Mapping : Aligns structural features (e.g., hydrogen bond donors/acceptors) with known inhibitors .

- QSAR Models : Relate substituent effects (e.g., methyl groups at C5/C7) to activity trends .

Q. What methodologies evaluate the environmental persistence and biodegradation pathways of morpholine derivatives?

- Methodological Answer :

- Biodegradation Assays : Incubation with soil or wastewater microbes (e.g., Mycobacterium spp.) under aerobic/anaerobic conditions, monitoring morpholine degradation via GC-MS .

- Ecotoxicology : Daphnia magna or algal growth inhibition tests assess aquatic toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields across different synthesis protocols?

- Methodological Answer :

- Variable Control : Systematically test parameters (e.g., solvent purity, catalyst batch).

- Byproduct Analysis : LC-MS identifies side products (e.g., over-sulfonation) affecting yield .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical factors .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.